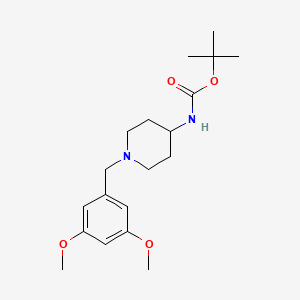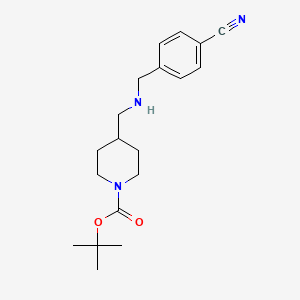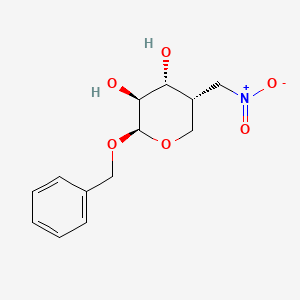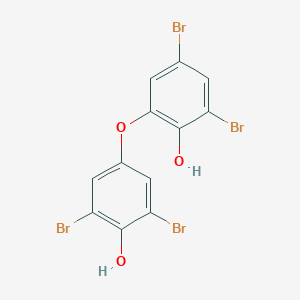![molecular formula C10H13NO2 B11829486 (3S,5aS,8aR)-5a,6,7,8-tetrahydro-1H,3H-azirino[1,2-a]cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B11829486.png)
(3S,5aS,8aR)-5a,6,7,8-tetrahydro-1H,3H-azirino[1,2-a]cyclopenta[b]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido (3S,5aS,8aR)-5a,6,7,8-tetrahidro-1H,3H-azirino[1,2-a]ciclopenta[b]piridina-3-carboxílico: es un compuesto orgánico complejo con una estructura única que incluye un anillo de aziridina fusionado a un anillo de ciclopentano, que está conectado adicionalmente a un anillo de piridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (3S,5aS,8aR)-5a,6,7,8-tetrahidro-1H,3H-azirino[1,2-a]ciclopenta[b]piridina-3-carboxílico generalmente involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. Una ruta común involucra la ciclización de un precursor adecuado para formar el anillo de aziridina, seguido de la construcción de los anillos de ciclopentano y piridina a través de una serie de reacciones de condensación y ciclización. Las condiciones de reacción a menudo requieren el uso de bases fuertes, como el hidruro de sodio, y altas temperaturas para facilitar los procesos de ciclización.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y la escalabilidad. Esto podría incluir el uso de reactores de flujo continuo para mantener un control preciso sobre las condiciones de reacción y minimizar las reacciones secundarias. Además, el uso de catalizadores para mejorar las velocidades de reacción y la selectividad se puede emplear para hacer que el proceso sea más eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (3S,5aS,8aR)-5a,6,7,8-tetrahidro-1H,3H-azirino[1,2-a]ciclopenta[b]piridina-3-carboxílico puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de aluminio y litio se pueden emplear para modificar los grupos funcionales presentes en el compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Hidruro de aluminio y litio, borohidruro de sodio.
Nucleófilos: Haluros, aminas y otras especies nucleofílicas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden introducir una variedad de grupos funcionales, como haluros o grupos alquilo, en el anillo de piridina.
Aplicaciones Científicas De Investigación
El ácido (3S,5aS,8aR)-5a,6,7,8-tetrahidro-1H,3H-azirino[1,2-a]ciclopenta[b]piridina-3-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas más complejas, particularmente en el desarrollo de nuevos productos farmacéuticos y agroquímicos.
Biología: La estructura única del compuesto lo convierte en una herramienta valiosa para estudiar las interacciones enzimáticas y la unión proteína-ligando.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción del ácido (3S,5aS,8aR)-5a,6,7,8-tetrahidro-1H,3H-azirino[1,2-a]ciclopenta[b]piridina-3-carboxílico involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo de aziridina puede actuar como un electrófilo, reaccionando con sitios nucleofílicos en proteínas u otras biomoléculas. Esta interacción puede inhibir la actividad enzimática o modular la función del receptor, lo que lleva a diversos efectos biológicos. La estructura única del compuesto le permite encajar en sitios de unión específicos, lo que lo convierte en un agente potente y selectivo.
Comparación Con Compuestos Similares
Compuestos similares
1-Boc-4-anilinopiperidina-1-carboxilato: Utilizado como intermedio en la síntesis de fentanilo y derivados relacionados.
4-anilinopiperidina: Otro intermedio en la síntesis de varios productos farmacéuticos.
N-Fenetil-4-piperidinona: Utilizado en la síntesis de analgésicos opioides.
Singularidad
El ácido (3S,5aS,8aR)-5a,6,7,8-tetrahidro-1H,3H-azirino[1,2-a]ciclopenta[b]piridina-3-carboxílico es único debido a su estructura de anillo fusionado, que imparte propiedades químicas y biológicas específicas. A diferencia de los compuestos más simples, su estructura compleja permite múltiples puntos de interacción con objetivos biológicos, lo que lo convierte en una herramienta versátil en la química medicinal y el desarrollo de fármacos.
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
(1R,4S,7S)-3-azatricyclo[5.3.0.01,3]dec-5-ene-4-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c12-9(13)8-4-3-7-2-1-5-10(7)6-11(8)10/h3-4,7-8H,1-2,5-6H2,(H,12,13)/t7-,8-,10-,11?/m0/s1 |
Clave InChI |
BCXNWRWVXVAWGN-NYTPEHLDSA-N |
SMILES isomérico |
C1C[C@H]2C=C[C@H](N3[C@@]2(C1)C3)C(=O)O |
SMILES canónico |
C1CC2C=CC(N3C2(C1)C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B11829434.png)



![2-(tert-Butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid](/img/structure/B11829461.png)



